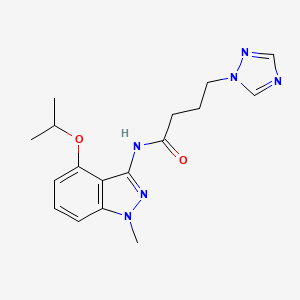
N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-4-(1H-1,2,4-triazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-4-(1H-1,2,4-triazol-1-yl)butanamide and related compounds often involves multistep synthetic routes, including the use of Schiff bases, cyclocondensation reactions with triethylamine and chloroacetyl chloride, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) processes. These methods have been used to create derivatives with significant a-amylase inhibitory activity and potential as antimicrotubule agents for cancer therapy (Mathew et al., 2015); (Stefely et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds, such as coordination polymers containing 1,4-bis(1,2,4-triazol-1-yl)butane and double dicyanamide bridges, showcases a distorted octahedral environment around metal ions, forming two-dimensional networks. Such structural elucidation is crucial for understanding the compound's interaction with biological targets and potential applications (Li et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-4-(1H-1,2,4-triazol-1-yl)butanamide derivatives involves their participation in various reactions, including cyclocondensation and CuAAC, which lead to the formation of compounds with notable biological activities. These reactions and the resulting compounds' properties, such as a-amylase inhibition and antiproliferative effects, highlight the compound's versatility in chemical synthesis and potential therapeutic applications (Mathew et al., 2015); (Stefely et al., 2010).
Propiedades
IUPAC Name |
N-(1-methyl-4-propan-2-yloxyindazol-3-yl)-4-(1,2,4-triazol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-12(2)25-14-7-4-6-13-16(14)17(21-22(13)3)20-15(24)8-5-9-23-11-18-10-19-23/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPZBNCIENLKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=NN2C)NC(=O)CCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5594613.png)
![7-[(4-methylpiperazin-1-yl)sulfonyl]-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5594631.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5594635.png)
![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5594645.png)
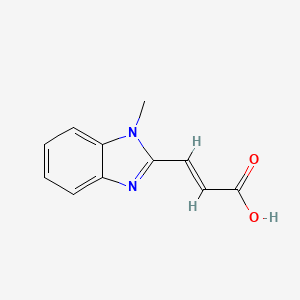
![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5594653.png)
![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5594660.png)
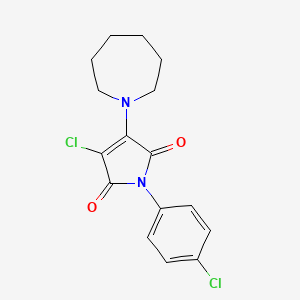
![4-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5594671.png)
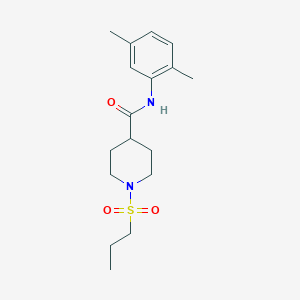
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5594691.png)
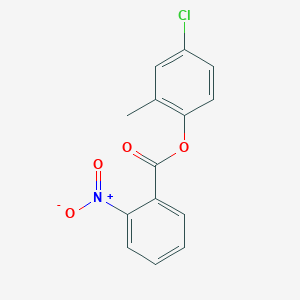

amino]acetamide](/img/structure/B5594711.png)